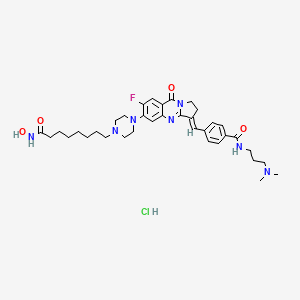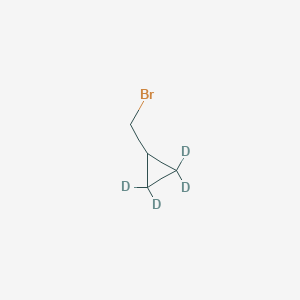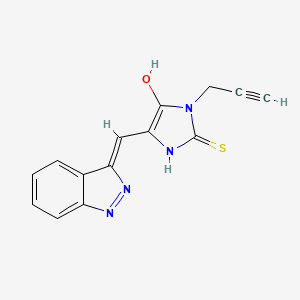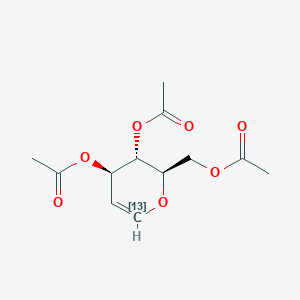
3,4,6-Tri-O-acetyl-D-glucal-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Tri-O-acetyl-D-glucal-13C is a labeled derivative of 3,4,6-Tri-O-acetyl-D-glucal, where the carbon-13 isotope is incorporated. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like carbon-13 into drug molecules allows for detailed pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-glucal-13C typically involves the acetylation of D-glucal. The process begins with the reaction of D-glucal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 3, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Tri-O-acetyl-D-glucal-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often use reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acids or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3,4,6-Tri-O-acetyl-D-glucal-13C has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4,6-Tri-O-acetyl-D-glucal-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes. This enables researchers to study the metabolic fate of glucose derivatives and understand their role in different biological pathways .
Comparación Con Compuestos Similares
3,4,6-Tri-O-acetyl-D-glucal-13C is unique due to the incorporation of the carbon-13 isotope, which distinguishes it from other similar compounds. Some similar compounds include:
3,4,6-Tri-O-acetyl-D-glucal: The non-labeled version used in similar applications but without the isotope tracing capability.
3,4,6-Tri-O-acetyl-D-galactal: Another acetylated sugar derivative used in oligosaccharide synthesis.
1,2-Dideoxy-3,4,6-Tri-O-acetyl-D-arabino-1-hexenopyranose: A derivative used in the synthesis of deoxy sugars.
These compounds share similar chemical properties but differ in their specific applications and the presence of isotopic labels.
Propiedades
Fórmula molecular |
C12H16O7 |
|---|---|
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i5+1 |
Clave InChI |
LLPWGHLVUPBSLP-XCLPYZSQSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


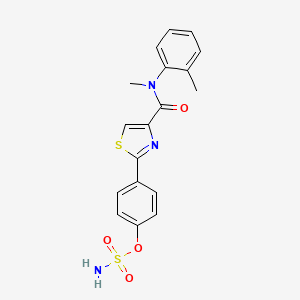
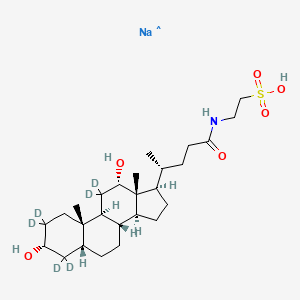
![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)

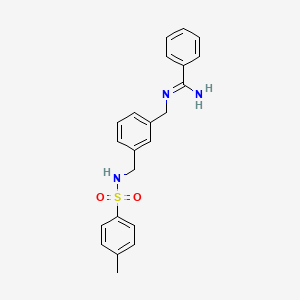
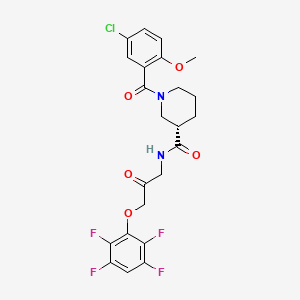
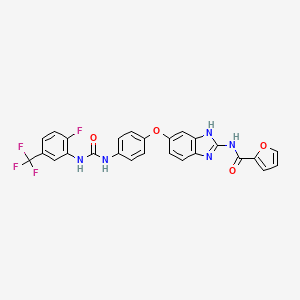
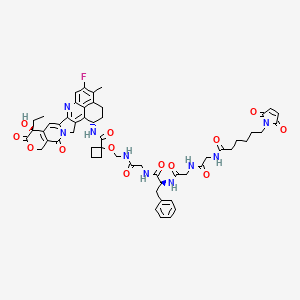
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
